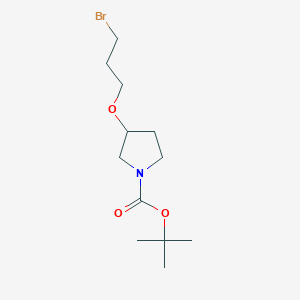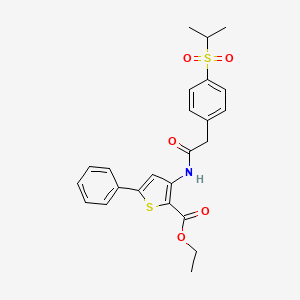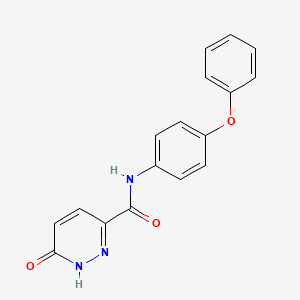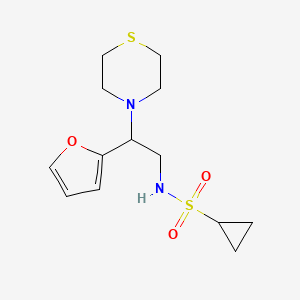
Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H22BrNO3 . It is related to other compounds such as “tert-Butyl 3-aminopyrrolidine-1-carboxylate” and "tert-butyl (S)-3-(bromomethyl) pyrrolidine-1-carboxylate" .
Synthesis Analysis
While specific synthesis methods for “Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate” were not found, related compounds such as “tert-Butyl 3-aminopyrrolidine-1-carboxylate” have been synthesized from Di-tert-butyl dicarbonate and 3-Aminopyrrolidine .Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate” is defined by its molecular formula C12H22BrNO3 . Related compounds such as “tert-butyl (S)-3-(bromomethyl) pyrrolidine-1-carboxylate” have a molecular formula of CHBrNO .Physical And Chemical Properties Analysis
“Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate” has a molecular weight of 308.21 . Related compounds such as “tert-butyl (S)-3-(bromomethyl) pyrrolidine-1-carboxylate” have a molecular weight of 264.159 Da .Wissenschaftliche Forschungsanwendungen
Continuous Flow Synthesis of Pyrrolidine Derivatives
Herath and Cosford (2010) described a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones. This method leverages the HBr byproduct from the Hantzsch reaction for in situ hydrolysis of tert-butyl esters to provide the corresponding acids in a single microreactor, demonstrating an efficient approach to synthesize pyrrolidine derivatives (Herath & Cosford, 2010).
Palladium-Catalyzed Coupling Reactions
Wustrow and Wise (1991) explored the palladium-catalyzed coupling reactions of arylboronic acids with a pyridine derivative, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This study highlights the utility of tert-butyl carbonyl compounds in facilitating complex coupling reactions (Wustrow & Wise, 1991).
Synthesis of Prodigiosin Precursors
Wasserman et al. (2004) investigated the reactions of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, leading to 5-substituted pyrroles that serve as precursors for prodigiosin, including A-ring substituted analogues. This research provides insights into the synthesis pathways for complex natural products (Wasserman et al., 2004).
Asymmetric Synthesis of Pyrrolidines
Chung et al. (2005) described an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method provides an efficient pathway to synthesize chiral pyrrolidine derivatives with high yield and enantiomeric excess, demonstrating its potential in the development of pharmaceutical compounds (Chung et al., 2005).
Antiinflammatory Activities of Pyrrolidinones
Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones and evaluated them as potential antiinflammatory/analgesic agents. Some compounds exhibited dual inhibitory activity on prostaglandin and leukotriene synthesis, with equipotent antiinflammatory activities to indomethacin but with reduced ulcerogenic effects. This study opens avenues for the development of safer antiinflammatory drugs (Ikuta et al., 1987).
Eigenschaften
IUPAC Name |
tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO3/c1-12(2,3)17-11(15)14-7-5-10(9-14)16-8-4-6-13/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRRFMREGWLZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-chlorobenzyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2764955.png)


![3,4-dichloro-N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}benzenecarboxamide](/img/structure/B2764960.png)

![3-methyl-N-(1,3-thiazol-2-yl)-2-[(thiophen-2-yl)formamido]butanamide](/img/structure/B2764965.png)
![N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2764967.png)
![N-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2764968.png)


![2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2764973.png)